REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-])=O)=[CH:11][CH:10]=2)=[O:6])[CH2:2][CH3:3]>CCO.[Pd]>[CH2:1]([NH:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)=[O:6])[CH2:2][CH3:3]
|
Name
|
5-nitro-1H-indole-2-carboxylic acid propylamide
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvents in vacuo the product
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)C=1NC2=CC=C(C=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |